7-Chloro-2H-pyrido[2,3-B]-1,4-oxazin-3(4H)-one 7-Chloro-2H-pyrido[2,3-B]-1,4-oxazin-3(4H)-one
Brand Name: Vulcanchem
CAS No.: 105544-39-6
VCID: VC0009836
InChI: InChI=1S/C7H5ClN2O2/c8-4-1-5-7(10-2-4)12-6(11)3-9-5/h1-2,9H,3H2
SMILES: C1C(=O)NC2=C(O1)N=C(C=C2)Cl
Molecular Formula: C7H5ClN2O2
Molecular Weight: 184.58 g/mol

7-Chloro-2H-pyrido[2,3-B]-1,4-oxazin-3(4H)-one

CAS No.: 105544-39-6

Cat. No.: VC0009836

Molecular Formula: C7H5ClN2O2

Molecular Weight: 184.58 g/mol

* For research use only. Not for human or veterinary use.

7-Chloro-2H-pyrido[2,3-B]-1,4-oxazin-3(4H)-one - 105544-39-6

Specification

CAS No. 105544-39-6
Molecular Formula C7H5ClN2O2
Molecular Weight 184.58 g/mol
IUPAC Name 7-chloro-1,2-dihydropyrido[2,3-b][1,4]oxazin-3-one
Standard InChI InChI=1S/C7H5ClN2O2/c8-4-1-5-7(10-2-4)12-6(11)3-9-5/h1-2,9H,3H2
Standard InChI Key YIUQPIMGHFEFTL-UHFFFAOYSA-N
SMILES C1C(=O)NC2=C(O1)N=C(C=C2)Cl
Canonical SMILES C1C(=O)OC2=C(N1)C=C(C=N2)Cl

Introduction

Chemical Identity and Structural Characterization

7-Chloro-2H-pyrido[2,3-B]-1,4-oxazin-3(4H)-one is a heterocyclic compound characterized by a bicyclic structure that incorporates both pyridine and oxazine rings. The compound features a chlorine substituent at the 7-position, which contributes significantly to its chemical reactivity and potential biological activity. This particular arrangement of atoms creates a unique molecular framework that serves as an important building block in organic synthesis and medicinal chemistry research .

The compound is identified by the CAS registry number 105544-39-6 and has the molecular formula C₇H₅ClN₂O₂. The structure contains multiple functional groups including a lactam moiety, an ether linkage, and a pyridine nitrogen, all of which contribute to its chemical behavior and potential applications . The presence of these diverse functional groups within a compact molecular framework makes this compound particularly interesting for structure-activity relationship studies.

Nomenclature and Identification

The systematic IUPAC name for this compound is 7-chloro-1,2-dihydropyrido[2,3-b] oxazin-3-one, though it is commonly referred to by its simplified name in scientific literature. For computational and database purposes, the compound is characterized by the following identifiers:

Identification ParameterValue
CAS Number105544-39-6
Molecular FormulaC₇H₅ClN₂O₂
Standard InChIInChI=1S/C7H5ClN2O2/c8-4-1-5-7(10-2-4)12-6(11)3-9-5/h1-2,9H,3H2
Standard InChIKeyYIUQPIMGHFEFTL-UHFFFAOYSA-N
SMILESC1C(=O)NC2=C(O1)N=C(C=C2)Cl
Canonical SMILESC1C(=O)OC2=C(N1)C=C(C=N2)Cl
PubChem Compound ID57346469

Physical and Chemical Properties

Physical Properties

7-Chloro-2H-pyrido[2,3-B]-1,4-oxazin-3(4H)-one possesses several distinctive physical properties that influence its behavior in different environments and applications. The compound is characterized by moderate solubility in organic solvents and limited solubility in water, which is typical for many heterocyclic compounds . This solubility profile affects its bioavailability and formulation strategies for potential pharmaceutical applications.

The table below summarizes the key physical properties of 7-Chloro-2H-pyrido[2,3-B]-1,4-oxazin-3(4H)-one:

PropertyValueMethod
Molecular Weight184.58 g/molCalculated
Physical AppearanceSolidObserved
Density1.476±0.06 g/cm³Predicted
Melting Point212°C (in ethanol)Experimental
Boiling Point413.9±45.0°CPredicted
pKa10.48±0.20Predicted

These physical characteristics contribute to the compound's stability, handling properties, and behavior in various chemical and biological systems . The relatively high melting point suggests strong intermolecular interactions, likely due to hydrogen bonding capabilities of the lactam functionality and potential π-stacking interactions between aromatic rings.

Chemical Reactivity

The reactivity of 7-Chloro-2H-pyrido[2,3-B]-1,4-oxazin-3(4H)-one is largely dictated by its heterocyclic structure and the presence of multiple functional groups. While specific reactivity data for this exact compound is limited in the provided search results, compounds with similar structural features typically undergo several characteristic reactions:

  • Nucleophilic Substitution: The chlorine atom at the 7-position is susceptible to nucleophilic aromatic substitution reactions, particularly under appropriate catalytic conditions .

  • Carbonyl Chemistry: The lactam carbonyl group can participate in various transformations including reduction, nucleophilic addition, and condensation reactions .

  • N-H Functionality: The N-H bond of the lactam can serve as a site for alkylation, acylation, or other derivatization reactions, enabling the creation of more complex molecular structures .

  • Ring Modifications: The bicyclic system can undergo various ring-opening or ring-transformation reactions under specific conditions, potentially leading to novel heterocyclic scaffolds .

These reactive features make 7-Chloro-2H-pyrido[2,3-B]-1,4-oxazin-3(4H)-one a versatile building block for the synthesis of more complex molecules with potential biological activities.

Analytical Characterization

Comprehensive analytical characterization of 7-Chloro-2H-pyrido[2,3-B]-1,4-oxazin-3(4H)-one is essential for confirming its identity, assessing purity, and investigating its properties. Standard analytical techniques used for this compound include:

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

    • Infrared (IR) spectroscopy to identify key functional groups

    • Mass Spectrometry (MS) for molecular weight confirmation and fragmentation pattern analysis

    • UV-Visible spectroscopy to determine absorption characteristics

  • Chromatographic Techniques:

    • High-Performance Liquid Chromatography (HPLC) for purity determination

    • Thin-Layer Chromatography (TLC) for reaction monitoring

    • Gas Chromatography (GC) for volatile derivatives

  • Thermal Analysis:

    • Differential Scanning Calorimetry (DSC) for melting point determination and phase transition studies

    • Thermogravimetric Analysis (TGA) for thermal stability assessment

These analytical approaches provide complementary information that collectively confirms the structure and purity of the synthesized compound.

Biological Properties and Applications

Applications in Medicinal Chemistry

The compound represents a valuable scaffold for medicinal chemistry research due to several key attributes:

  • Drug-like Properties: The compound possesses physicochemical properties that align with Lipinski's Rule of Five, suggesting potential suitability for oral drug development .

  • Synthetic Versatility: Multiple reactive sites allow for strategic modification to optimize properties such as potency, selectivity, and pharmacokinetics .

  • Structural Novelty: The bicyclic framework offers a three-dimensional architecture that may interact with biological targets in unique ways, potentially addressing novel binding sites or mechanisms of action .

  • Building Block Potential: The compound can serve as an advanced intermediate in the synthesis of more complex molecules with enhanced biological activities .

Researchers in pharmaceutical development may utilize this compound either as a direct lead structure or as a synthetic intermediate in the development of new therapeutic agents.

Future Research Directions

Research involving 7-Chloro-2H-pyrido[2,3-B]-1,4-oxazin-3(4H)-one continues to evolve, with several promising avenues for future investigation:

  • Structure-Activity Relationship Studies: Systematic modification of the core structure to understand how structural variations affect biological activity and physicochemical properties.

  • Target Identification: Determination of specific biological targets and binding modes through computational and experimental approaches.

  • Advanced Applications: Exploration of potential applications beyond traditional pharmaceutical uses, such as in materials science or as specialized reagents.

  • Green Chemistry Approaches: Development of more environmentally friendly synthetic routes to prepare this compound and its derivatives.

These research directions underscore the continuing relevance of heterocyclic chemistry in modern scientific investigation and highlight the potential importance of compounds like 7-Chloro-2H-pyrido[2,3-B]-1,4-oxazin-3(4H)-one in various fields.

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